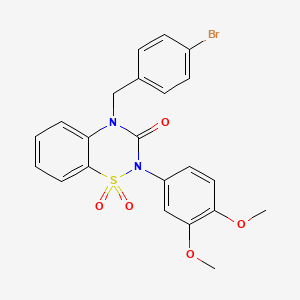

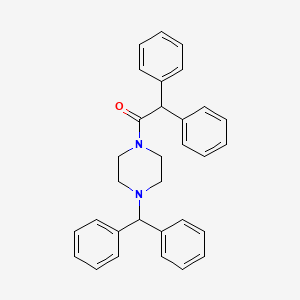

![molecular formula C13H10F3N3O3 B2972267 1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide CAS No. 1049513-09-8](/img/structure/B2972267.png)

1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyanoacetamides, including this compound, can be achieved through various methods. One common approach involves treating substituted aryl or heteryl amines with alkyl cyanoacetates under specific reaction conditions. For instance, direct treatment of different amines with methyl cyanoacetate at room temperature yields the desired N-substituted cyanoacetamide compounds. Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by room temperature stirring .

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to the active hydrogen on C-2. It can undergo condensation and substitution reactions, leading to the formation of novel heterocyclic moieties. For example, coupling reactions with diazonium chlorides can yield interesting derivatives, such as 3a,4,5,6-tetrahydro-3a,4-dimethyl-6-oxo-N,5-diphenylpyrazolo[4,3-c]pyrazole-3-carboxamide .

Wissenschaftliche Forschungsanwendungen

Antitumor Activities and Kinase Inhibition

Studies have shown that derivatives of pyridazine, particularly those with modifications on the pyridazine ring, exhibit promising antitumor activities. For instance, a study on novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives demonstrated significant in vitro inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines (Liu et al., 2020). The findings suggest that structural analogs of 1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide could potentially be explored for their antitumor properties and kinase inhibition capabilities.

Herbicidal and Bleaching Activities

Research into pyridazine derivatives has also revealed their potential in agricultural applications, particularly as herbicides. A study on 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives demonstrated excellent herbicidal activities, highlighting the importance of the pyridazine ring and the trifluoromethyl group in conferring these properties (Xu et al., 2012). This suggests that 1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide could potentially be investigated for similar agricultural uses.

Synthetic Methodologies and Chemical Reactions

The synthesis and reactions of pyridazine derivatives have been a focal point of chemical research, providing insights into novel synthetic methodologies and reaction mechanisms. For example, the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation showcases the versatility of pyridazine-based compounds in heterocyclic chemistry and their potential for creating new chemical entities (Abdalha et al., 2011). This area of research could offer innovative approaches for the synthesis of compounds related to 1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide.

Eigenschaften

IUPAC Name |

1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O3/c1-19-11(20)7-6-10(18-19)12(21)17-8-2-4-9(5-3-8)22-13(14,15)16/h2-7H,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGMOFPFANMJHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

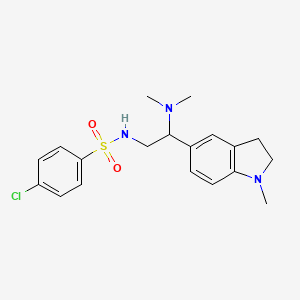

![(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B2972184.png)

![9-cyclohexyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972191.png)

![6-methyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2972192.png)

![8-(4-fluorophenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2972196.png)

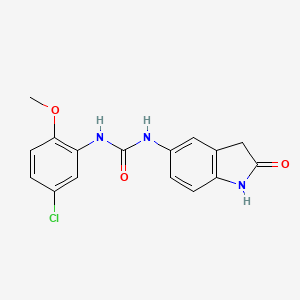

![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2972197.png)

![benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2972200.png)

![1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2972201.png)

![N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2972207.png)